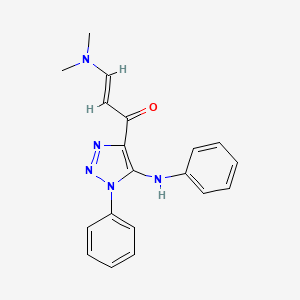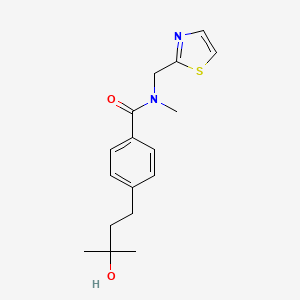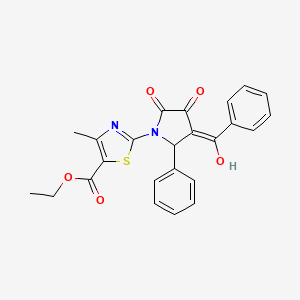
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one, also known as ADP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one is not fully understood, but it is believed to be related to its ability to interact with ROS. 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been shown to selectively react with hydrogen peroxide and other ROS, leading to the formation of fluorescent adducts. This interaction may also lead to the generation of reactive species that can induce cell death in cancer cells.
Biochemical and Physiological Effects
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been shown to have a range of biochemical and physiological effects. In addition to its ability to detect ROS, 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been shown to inhibit the activity of enzymes involved in ROS generation, such as N1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-oneH oxidase. 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high quantum yield, making it an effective fluorescent probe. Additionally, 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been shown to be non-toxic to cells at low concentrations, making it a safe option for in vivo experiments.
However, there are also limitations to the use of 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one in lab experiments. Its fluorescence is sensitive to pH and temperature, which can affect its performance in certain experimental conditions. Additionally, 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one is relatively hydrophobic, which can limit its use in aqueous environments.
Direcciones Futuras
There are several future directions for research on 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one. One area of interest is in the development of new fluorescent probes based on the structure of 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one. These probes could be used for a range of applications, such as detecting other reactive species or targeting specific cell types.
Another area of research is in the development of 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one-based anticancer agents. Further studies are needed to understand the mechanism of action of 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one and to optimize its effectiveness as an anticancer agent.
Finally, there is potential for the use of 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one in the development of new antimicrobial agents. Studies have shown that 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has activity against a range of pathogens, and further research is needed to understand its mechanism of action and to optimize its effectiveness.
Métodos De Síntesis
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one can be synthesized through a multistep process that involves the reaction of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with aniline and dimethylformamide to form 5-anilino-1-phenyl-1H-1,2,3-triazole-4-carboxamide. This intermediate is then reacted with 3-(dimethylamino) propenal to produce 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one.
Aplicaciones Científicas De Investigación
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been studied extensively for its potential applications in various scientific fields. One of the main areas of research is in the development of fluorescent probes for bioimaging. 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been shown to be an effective probe for detecting reactive oxygen species (ROS) in living cells, which is important for understanding the role of ROS in disease and aging.
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has also been studied for its potential as an anticancer agent. Studies have shown that 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.
Propiedades
IUPAC Name |
(E)-1-(5-anilino-1-phenyltriazol-4-yl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-23(2)14-13-17(25)18-19(20-15-9-5-3-6-10-15)24(22-21-18)16-11-7-4-8-12-16/h3-14,20H,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTBXJPNJYVMNV-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(N(N=N1)C2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(N(N=N1)C2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)vinyl]phenyl acetate](/img/structure/B5381789.png)
![5-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-N-methylpyrimidin-2-amine](/img/structure/B5381793.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5381805.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5381827.png)
![(4R)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-hydroxy-L-prolinamide](/img/structure/B5381828.png)

![2-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-benzimidazole-4-carboxamide](/img/structure/B5381836.png)
![2-[2-(3-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5381842.png)
![rel-(4aS,8aR)-1-(4-hydroxybutyl)-6-[3-(3-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5381853.png)
![4-ethyl-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5381855.png)
![3-(3-fluorophenyl)-5-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5381858.png)
![1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide](/img/structure/B5381863.png)